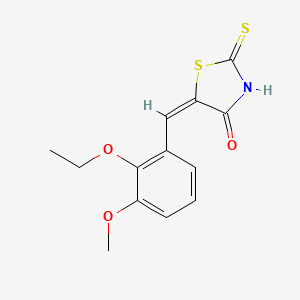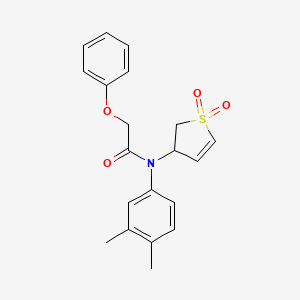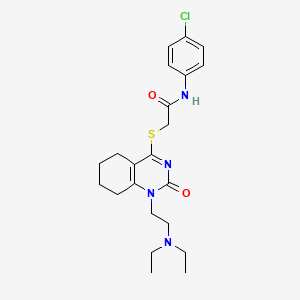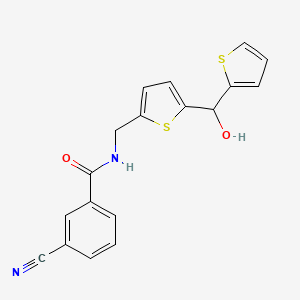
(5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a synthetic compound with the molecular formula C13H13NO3S2. It has a molecular weight of 295.38 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3S2/c1-3-17-11-8 (5-4-6-9 (11)16-2)7-10-12 (15)14-13 (18)19-10/h4-7H,3H2,1-2H3, (H,14,15,18)/b10-7+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, are not provided in the sources I found.
Scientific Research Applications
Molecular Structure and Synthesis
The research on compounds structurally related to (5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has focused on their synthesis and molecular structure. For instance, Yin et al. (2008) synthesized a related compound, highlighting its molecular structure through crystallography and various bonding interactions (Yin, Wan, Han, Wang, & Wang, 2008). Similarly, Srinivas et al. (2008) explored the synthesis of methylene-bisthiazolidinone derivatives, emphasizing high yields and shortened reaction times under specific conditions (Srinivas, Nagaraj, & Reddy, 2008).
Biological Activities and Applications
Research has also delved into the biological activities of thiazolidinone derivatives. For instance, Hofmann et al. (2011) identified a class of thiazolinones as potent inhibitors in biological systems, potentially useful for treating inflammatory and allergic diseases (Hofmann, Barzen, Rödl, Kiehl, Borig, Živković, Stark, Schneider, & Steinhilber, 2011). Additionally, Al-Mutabagani et al. (2021) synthesized thiazole derivatives and evaluated their antimicrobial and anticancer properties, finding several compounds effective against various bacteria and cancer cell lines (Al-Mutabagani, Abdelrazek, Gomha, Hebishy, Abdelfattah, Hassan, Sayed, & Elaasser, 2021).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of similar compounds have been studied for their potential applications in material science. Pişkin et al. (2020) synthesized novel derivatives and analyzed their properties, highlighting their potential in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Properties
The nonlinear optical properties of structurally related compounds have also been a subject of interest. Shettigar et al. (2009) examined two novel styryl dyes, assessing their potential as nonlinear optical materials for device applications (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Mechanism of Action
Safety and Hazards
The compound comes with a warning signal word, and the hazard statements H302, H315, H319, H335 are associated with it . This suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
(5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-3-17-11-8(5-4-6-9(11)16-2)7-10-12(15)14-13(18)19-10/h4-7H,3H2,1-2H3,(H,14,15,18)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMUIZLLTWJBNZ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2387197.png)
![2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2387200.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)


![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2387208.png)

![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)

![5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride](/img/structure/B2387215.png)


![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2387220.png)